REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:13][CH2:12][C:11](=O)[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[ClH:15].[CH3:16][NH:17][CH3:18].C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].C(=O)([O-])[O-].[Na+].[Na+]>ClC(Cl)C.O.C(O)(=O)C>[ClH:15].[ClH:15].[CH3:16][N:17]([CH3:18])[CH:11]1[CH2:12][CH2:13][N:8]([CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH2:9][CH2:10]1 |f:1.2,3.4,5.6.7,11.12.13|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(CC1)=O
|
Name
|
|
Quantity
|
6.15 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
Cl.CNC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
ClC(C)Cl
|
Name
|
|
Quantity
|
34.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred in an ice bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
after stirring in an ice bath for 20 minutes
|
Duration
|
20 min
|
Type
|
STIRRING
|
Details
|
the mixture was further stirred for 5.5 hours at room temperature
|
Duration
|
5.5 h
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 10 minutes at room temperature
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
It was then partitioned
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layer was dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The dried organic layer was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Diethyl ether (100 ml) and a 4N hydrochloric acid-ethyl acetate solution (59.5 ml) were added to the residue
|
Type
|
ADDITION
|
Details
|
This was diluted with diethyl ether (50 ml) and hexane (50 ml)
|
Type
|
FILTRATION
|
Details
|
the solid was filtered
|
Type
|
WASH
|
Details
|
The filtered solid was washed with diethyl ether
|
Type
|
CUSTOM
|
Details
|
drying
|
Name
|
crude product
|
Type
|
product
|
Smiles
|
|
Name
|
title compound
|
Type
|
product
|
Smiles
|
Cl.Cl.CN(C1CCN(CC1)CC1=CC=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |